

## Meta-analysis of clinical trials comparing ezetimibe combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | ent-Ezetimibe |           |
| Cat. No.:            | B586162       | Get Quote |

# **Ezetimibe Combination Therapy: A Meta- Analysis of Clinical Trials**

A Comparative Guide for Researchers and Drug Development Professionals

Ezetimibe, a cholesterol absorption inhibitor, in combination with statins, has become a cornerstone in the management of hypercholesterolemia. This guide provides a comprehensive meta-analysis of pivotal clinical trials, comparing the efficacy and safety of ezetimibe combination therapy against other lipid-lowering regimens. The data presented is intended to inform researchers, scientists, and drug development professionals on the current landscape of evidence.

#### **Efficacy in Lipid Reduction**

Ezetimibe's primary mechanism of action, the inhibition of cholesterol absorption in the intestine, complements the action of statins, which reduce cholesterol synthesis in the liver. This dual approach has demonstrated significant efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels.

A meta-analysis of 14 trials with 2,007 patients revealed that adding ezetimibe to high-intensity statin therapy resulted in a significant incremental reduction in LDL-C levels of 14.00% compared to high-intensity statin monotherapy.[1] Another meta-analysis including 108,373 patients showed that combination therapy with a statin and ezetimibe led to a significantly



greater reduction in LDL-C from baseline by a mean of 12.96 mg/dL compared to statin monotherapy.[2][3]

When combined with low- to moderate-intensity statins, ezetimibe has been shown to achieve LDL-C reductions comparable to or greater than high-intensity statin monotherapy. One systematic review and meta-analysis indicated that low/moderate-intensity statin plus ezetimibe therapy was more effective in reducing LDL-C levels than high-intensity statin monotherapy.[4] Specifically, this combination yielded a significantly greater reduction in LDL-C levels (mean difference of -6.59 mg/dL) compared to high-intensity statin monotherapy.[5]

Interestingly, the effect of ezetimibe on other lipid parameters is less pronounced. Meta-analyses have generally shown no significant differences in the reduction of total cholesterol (TC), triglycerides (TGs), or increases in high-density lipoprotein cholesterol (HDL-C) when comparing ezetimibe combination therapy to high-intensity statin monotherapy.[4][5] However, a meta-analysis comparing ezetimibe plus statin to double-dose statin monotherapy found more significant changes in TC and TGs with the combination therapy.[6]

#### **Cardiovascular Outcomes**

The ultimate goal of lipid-lowering therapy is the reduction of major adverse cardiovascular events (MACE). Multiple large-scale trials and subsequent meta-analyses have investigated the impact of ezetimibe combination therapy on cardiovascular outcomes.

A meta-analysis of six randomized controlled trials (RCTs) comprising 20,574 patients with acute coronary syndrome (ACS) found that ezetimibe plus a statin significantly reduced MACE and nonfatal myocardial infarction compared with statin monotherapy.[7] Another large meta-analysis of 14 studies involving 108,353 very high-risk patients demonstrated that combining ezetimibe with a high-dose statin resulted in significant reductions in the risk of death from any cause (19%), death from cardiovascular causes (16%), MACE (18%), and stroke (17%) compared to high-dose statins alone.[8][9]

Furthermore, the benefits of ezetimibe combination therapy appear to be more pronounced in patients with diabetes. A meta-analysis focusing on this subpopulation found that ezetimibe was associated with a greater reduction in MACE risk in subjects with diabetes compared to those without.[10]



However, it is important to note that not all meta-analyses have found a significant reduction in all cardiovascular endpoints. For instance, one analysis showed no significant difference in the risk of cardiovascular mortality, hospitalization, revascularization, or all-cause mortality between combination therapy and high-intensity statin monotherapy, despite the significant LDL-C reduction.[4]

#### Safety and Tolerability

Ezetimibe is generally well-tolerated, with a favorable safety profile.[11] A systematic review and meta-analysis of randomized controlled trials and cohort studies concluded that ezetimibe was not associated with an increased risk of cancer, fractures, discontinuation due to any adverse event, gastrointestinal adverse events leading to discontinuation, myalgia or muscular pain leading to discontinuation, neurocognitive events, or new-onset diabetes.[12]

When comparing ezetimibe combination therapy to statin monotherapy, the incidence of adverse events is generally similar.[2][9] In fact, some studies suggest a potential benefit for combination therapy in terms of tolerability. An analysis of patients with existing atherosclerotic cardiovascular disease (ASCVD) found that the risk of discontinuation due to adverse events was notably lower in the combination therapy group compared to the high-intensity statin monotherapy arm.[4] This was further supported by a lower risk of myalgia in the combination therapy group.[4] Mild elevations in liver transaminases have been reported, mainly when ezetimibe is used in combination with a statin.[13][14]

### **Quantitative Data Summary**

Table 1: Efficacy of Ezetimibe Combination Therapy on Lipid Parameters



| Comparison                                                                        | Outcome                     | Mean Difference<br>(95% CI)       | Reference |
|-----------------------------------------------------------------------------------|-----------------------------|-----------------------------------|-----------|
| Ezetimibe + High-<br>Intensity Statin vs.<br>High-Intensity Statin<br>Monotherapy | LDL-C Reduction             | -14.00% (-17.78 to<br>-10.22)     | [1]       |
| Ezetimibe + Statin vs.<br>Statin Monotherapy                                      | LDL-C Reduction             | -12.96 mg/dL (-17.27<br>to -8.65) | [2][3]    |
| Low/Moderate- Intensity Statin + Ezetimibe vs. High- Intensity Statin Monotherapy | LDL-C Reduction             | -6.59 mg/dL (-10.95 to<br>-2.24)  | [5]       |
| Ezetimibe + Statin vs.  Double-Dose Statin  Monotherapy                           | LDL-C Change                | -9.39% (-13.36 to<br>-5.42)       | [6]       |
| Ezetimibe + Statin vs.  Double-Dose Statin  Monotherapy                           | Total Cholesterol<br>Change | -8.11% (-10.95 to<br>-5.26)       | [6]       |
| Ezetimibe + Statin vs. Double-Dose Statin Monotherapy                             | Triglycerides Change        | -5.96% (-9.12 to<br>-2.80)        | [6]       |

Table 2: Impact of Ezetimibe Combination Therapy on Cardiovascular Outcomes



| Population                 | Comparison                                                    | Outcome                              | Risk Ratio <i>l</i><br>Odds Ratio<br>(95% CI) | Reference |
|----------------------------|---------------------------------------------------------------|--------------------------------------|-----------------------------------------------|-----------|
| Acute Coronary<br>Syndrome | Ezetimibe + Statin vs. Statin Monotherapy                     | MACE                                 | 0.93 (0.90 to<br>0.97)                        | [7]       |
| Acute Coronary<br>Syndrome | Ezetimibe + Statin vs. Statin Monotherapy                     | Nonfatal<br>Myocardial<br>Infarction | 0.88 (0.81 to<br>0.95)                        | [7]       |
| Very High-Risk<br>Patients | Ezetimibe + High-Dose Statin vs. High-Dose Statin Monotherapy | All-Cause<br>Mortality               | 0.81 (0.67 to<br>0.97)                        | [2]       |
| Very High-Risk<br>Patients | Ezetimibe + High-Dose Statin vs. High-Dose Statin Monotherapy | MACE                                 | 0.82 (0.69 to<br>0.97)                        | [2]       |
| Very High-Risk<br>Patients | Ezetimibe + High-Dose Statin vs. High-Dose Statin Monotherapy | Stroke                               | 0.83 (0.75 to<br>0.91)                        | [2][3]    |
| Patients with Diabetes     | Ezetimibe +<br>Statin vs.<br>Statin/Placebo                   | MACE                                 | 0.84 (vs. 0.93 in non-diabetics)              | [10]      |

Table 3: Safety Profile of Ezetimibe Combination Therapy



| Comparison                                                                       | Outcome                                  | Risk Ratio / Odds<br>Ratio (95% CI) | Reference |
|----------------------------------------------------------------------------------|------------------------------------------|-------------------------------------|-----------|
| Ezetimibe vs. Control                                                            | Cancer                                   | 1.01 (0.92 to 1.11)                 | [12]      |
| Ezetimibe vs. Control                                                            | Discontinuation due to any Adverse Event | 0.87 (0.74 to 1.03)                 | [12]      |
| Ezetimibe + Low/Moderate- Intensity Statin vs. High-Intensity Statin Monotherapy | Discontinuation due to<br>Adverse Events | 0.61 (0.51 to 0.74)                 | [4]       |
| Ezetimibe + Low/Moderate- Intensity Statin vs. High-Intensity Statin Monotherapy | Myalgia                                  | 0.27 (0.13 to 0.57)                 | [4]       |

#### **Experimental Protocols**

The findings presented in this guide are based on systematic reviews and meta-analyses of randomized controlled trials. The general methodology employed in these meta-analyses includes:

- Search Strategy: A comprehensive search of major biomedical databases such as PubMed,
  Embase, and the Cochrane Central Register of Controlled Trials (CENTRAL) is conducted to
  identify relevant studies.[1][5][7] Search terms typically include "ezetimibe," "statins,"
  "combination therapy," "monotherapy," "cardiovascular diseases," and specific outcomes of
  interest.
- Inclusion Criteria: The analyses primarily include randomized controlled trials that compare
  ezetimibe combination therapy with statin monotherapy or placebo in patients with or at high
  risk for cardiovascular disease. The trials must report on lipid profiles, cardiovascular events,
  or safety outcomes.



Data Extraction and Analysis: Two independent reviewers typically extract data from the
included studies to minimize bias. The extracted data includes study characteristics, patient
demographics, baseline and follow-up lipid levels, incidence of cardiovascular events, and
adverse events. Statistical analysis is performed using standard meta-analytic techniques,
often employing a random-effects model to account for heterogeneity between studies. The
results are commonly presented as mean differences for continuous outcomes (e.g., LDL-C
change) and risk ratios or odds ratios for dichotomous outcomes (e.g., MACE).

### **Visualizing the Evidence**

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ezetimibe in combination with statins, a typical workflow for a meta-analysis, and the logical relationship of clinical outcomes.

Caption: Dual mechanism of ezetimibe and statin for LDL-C reduction.





Click to download full resolution via product page

Caption: Workflow of a systematic review and meta-analysis.





Click to download full resolution via product page

Caption: Relationship of therapy to clinical outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of Ezetimibe Added to High-Intensity Statin Therapy on Low-Density Lipoprotein Cholesterol Levels: A Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Lipid-Lowering Combination Therapy With Statins and Ezetimibe vs Statin Monotherapy on the Reduction of Cardiovascular Outcomes: A Meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Lipid-Lowering Therapy May Reduce Risk of Stroke More Effectively than Statins Alone - - Practical Neurology [practicalneurology.com]
- 4. hcplive.com [hcplive.com]
- 5. Efficacy and Safety of Moderate-Intensity Statin and Ezetimibe Combination Therapy Versus High-Intensity Statin Monotherapy in Patients With Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- 7. Cardiovascular benefits of statin plus ezetimibe combination therapy versus statin monotherapy in acute coronary syndrome: a meta-analysis of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Combination statin and ezetimibe could be a life-saver for high-risk patients Medical Update Online [medicalupdateonline.com]
- 10. Comparison of the Effects of Ezetimibe-Statin Combination Therapy on Major Adverse Cardiovascular Events in Patients with and without Diabetes: A Meta-Analysis [e-enm.org]
- 11. Ezetimibe StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Safety of ezetimibe in lipid-lowering treatment: systematic review and meta-analysis of randomised controlled trials and cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ezetimibe-associated adverse effects: what the clinician needs to know PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Meta-analysis of clinical trials comparing ezetimibe combination therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586162#meta-analysis-of-clinical-trials-comparing-ezetimibe-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com